8-Fluoro-2-oxo-2H-chromene-4-carboxylic acid
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Overview
Description
8-Fluoro-2-oxo-2H-chromene-4-carboxylic acid is a fluorinated derivative of chromene, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a fluorine atom at the 8th position, an oxo group at the 2nd position, and a carboxylic acid group at the 4th position on the chromene ring. It has a molecular formula of C10H5FO4 and a molecular weight of 208.14 g/mol .
Preparation Methods
The synthesis of 8-Fluoro-2-oxo-2H-chromene-4-carboxylic acid typically involves the reaction of fluorinated precursors with appropriate reagents under controlled conditions. One common method is the Knoevenagel condensation reaction, where a fluorinated benzaldehyde reacts with malonic acid in the presence of a base, followed by cyclization to form the chromene ring . Industrial production methods may involve the use of green chemistry principles, such as using environmentally friendly solvents and catalysts .
Chemical Reactions Analysis
8-Fluoro-2-oxo-2H-chromene-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Fluoro-2-oxo-2H-chromene-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry .
Mechanism of Action
The mechanism of action of 8-Fluoro-2-oxo-2H-chromene-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with proteins and nucleic acids .
Comparison with Similar Compounds
8-Fluoro-2-oxo-2H-chromene-4-carboxylic acid can be compared with other fluorinated chromenes and coumarins. Similar compounds include:
8-Fluoro-2-oxo-2H-chromene-3-carboxylic acid: Differing by the position of the carboxylic acid group.
Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate: A methyl ester derivative.
2-Oxo-2H-chromene-4-carboxylic acid: Lacks the fluorine atom.
The presence of the fluorine atom in this compound enhances its chemical stability and biological activity, making it unique among its analogs .
Properties
Molecular Formula |
C10H5FO4 |
---|---|
Molecular Weight |
208.14 g/mol |
IUPAC Name |
8-fluoro-2-oxochromene-4-carboxylic acid |
InChI |
InChI=1S/C10H5FO4/c11-7-3-1-2-5-6(10(13)14)4-8(12)15-9(5)7/h1-4H,(H,13,14) |
InChI Key |
NNBHCPLAHAKKSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)OC(=O)C=C2C(=O)O |
Origin of Product |
United States |
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